
4-Chloro-benzylpyridinium chloride
Vue d'ensemble
Description
4-Chloro-benzylpyridinium chloride is a chemical compound with the molecular formula C12H11Cl2N . It has a molecular weight of 240.12844 .
Synthesis Analysis
The synthesis of pyridinium salts, such as 4-Chloro-benzylpyridinium chloride, involves quaternization reactions . Different synthetic routes have been explored, including conventional, microwave, and ultrasound methods . The microwave method using acetone as a solvent has been found to be significantly faster and yield higher results than the conventional method .Molecular Structure Analysis
The molecular structure of 4-Chloro-benzylpyridinium chloride consists of 12 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . For a detailed molecular structure, you may refer to resources like ChemicalBook or other molecular structure databases.Chemical Reactions Analysis
Pyridinium salts, including 4-Chloro-benzylpyridinium chloride, are known for their reactivity and have been used in a wide range of research topics . They are involved in a wide variety of synthetically useful reactions in organic chemistry and serve as important intermediates for the preparation of pharmacologically active heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-benzylpyridinium chloride include its molecular formula (C12H11Cl2N), molecular weight (240.12844), and its structure . For more detailed physical and chemical properties, you may refer to resources like ChemicalBook .Applications De Recherche Scientifique
Corrosion Inhibition
4-Chloro-benzylpyridinium chloride and its derivatives show promising applications in corrosion prevention. A study demonstrated the effectiveness of benzyl-substituted N-benzylpyridinium chlorides, including 4-chloro-benzylpyridinium chloride, as corrosion inhibitors for steel and zinc in acidic environments (Pisanenko et al., 2005).
Luminescence and Crystal Structure
Antimony(III) chloride complexes with 4-benzylpyridine, closely related to 4-chloro-benzylpyridinium chloride, have been synthesized and studied for their luminescent properties. The research highlighted the crystal structure of these complexes and discussed factors influencing their luminescence intensity (Storozhuk et al., 2002).
Mass Spectrometry Applications
Benzylpyridinium salts, including 4-chloro-benzylpyridinium chloride, are commonly used as thermometer ions in mass spectrometric experiments. These salts help in determining the internal energy distributions of ions after ionization. The study conducted by Gatineau et al. (2017) investigated the bond dissociation energies of these ions, contributing significantly to the calibration of mass spectrometric experiments (Gatineau et al., 2017).
Surface Modification in Analytical Chemistry
4-Chloro-benzylpyridinium chloride derivatives have been used in surface modification studies for laser pulse length effects on internal energy transfer in DIOS (Desorption/Ionization on Silicon). These compounds served as thermometer ions to probe the internal energy transfer, contributing to the understanding of surface interaction energies and their effects on ion production and distribution (Luo et al., 2005).
Selective Oxidation Reagent
4-Benzylpyridinium fluorochromate, a derivative of 4-chloro-benzylpyridinium chloride, has been utilized as an efficient and selective oxidant for various organic substrates, particularly in the oxidation of primary benzylic alcohols to their corresponding carbonyl compounds (Özgün et al., 2007).
Chemical Synthesis and Catalysis
The rearrangement of benzylpyridinium chloride, including 4-chloro-benzylpyridinium chloride, has been investigated using copper(II)-exchanged zeolite-A as a catalyst. This study presents a modified method for synthesizing benzylpyridine, which could be promising for commercial applications (Telvekar et al., 1999).
Mécanisme D'action
While the specific mechanism of action for 4-Chloro-benzylpyridinium chloride is not mentioned in the search results, similar compounds like cetylpyridinium chloride are known to have antimicrobial efficacy . They work by decreasing new dental plaque growth, diminishing the growth of pathogenic bacteria, and inhibiting the production of virulence factors .
Safety and Hazards
Orientations Futures
Research on pyridinium salts, including 4-Chloro-benzylpyridinium chloride, continues to be an active area of study . They are being explored for their potential applications in various fields, including their use as antimicrobial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . Future research directions may include advancing the synthesis processes and exploring new applications .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTSBVXDBVSSMZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



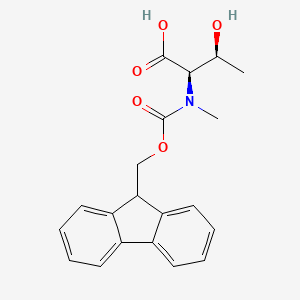
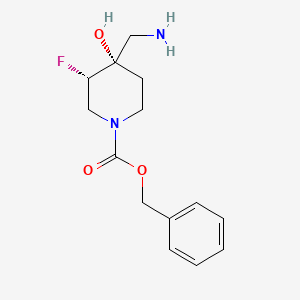
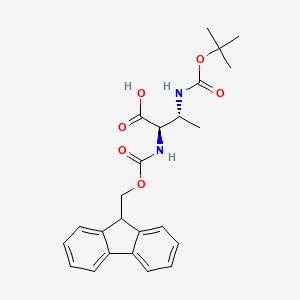
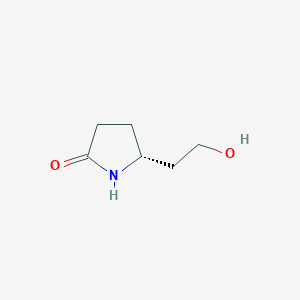
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B3249290.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3249291.png)
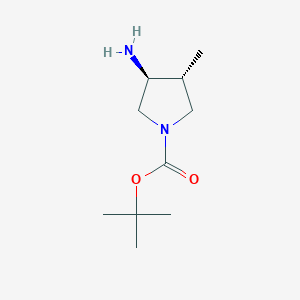
![1-Piperidinecarboxylic acid, 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-, 1,1-dimethylethyl ester](/img/structure/B3249298.png)
![tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3249306.png)
![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3249313.png)
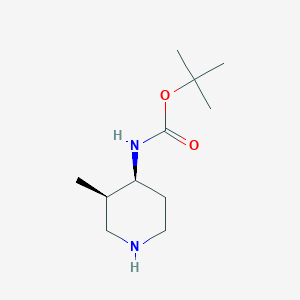


![6-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B3249346.png)